4-Hydroxybenzophenone
Overview
Description
4-Hydroxybenzophenone is a white to beige fine crystalline powder . It is used in the field of organic synthesis and as a pharmaceutical intermediate of clomifene citrate .
Synthesis Analysis
A highly efficient protocol has been developed to synthesize 4-hydroxybenzophenones (4-HBP), with yields ranging from 80-99% . The method utilizes p-quinone methides (p-QMs) as substrates and involves a single-pot process . Other studies have also reported the synthesis of 4-HBP using Zeolite H-Beta and via esterification and Fries rearrangement .
Molecular Structure Analysis
The molecular structure of 4-Hydroxybenzophenone has been studied using various techniques such as single crystal X-ray diffraction (XRD) studies . The presence of various functional groups has been identified using FTIR and FT-Raman spectra studies .
Chemical Reactions Analysis
4-Hydroxybenzophenone can effectively initiate crosslinking reactions of polyethylene molecules under UV photon excitation and will produce reaction by-products from carbonyl radicals . It has also been used in the synthesis of drugs .
Physical And Chemical Properties Analysis
4-Hydroxybenzophenone is a white to beige fine crystalline powder . The cut-off wavelength was observed around 357 nm . The dielectric studies of the grown 4-hydroxybenzophenone crystal were analyzed using the parallel plate capacitor method .
Scientific Research Applications
Degradation of Pollutants
4-Hydroxybenzophenone (4-OH-BP) has been a subject of interest due to its role in the degradation of pollutants. A study by Fang et al. (2021) explored the use of graphene oxide-modified PbO2 electrodes for the degradation of aquatic 4-OH-BP. This modification enhanced the performance of the electrodes in degrading 4-OH-BP, highlighting its potential in treating water contaminated with pharmaceutical and personal care products (PPCPs) (Fang et al., 2021).
Synthesis and Catalysis
In the field of synthesis and catalysis, 4-Hydroxybenzophenone has been used as a precursor in fine chemical and pharmaceutical industries. Yadav and George (2008) reported a novel method for synthesizing 4-hydroxybenzophenone via esterification and Fries rearrangement. This process utilized cesium-substituted heteropoly acid supported on clay, demonstrating a new approach for producing this compound (Yadav & George, 2008).
Photocatalysis
4-Hydroxybenzophenone has been applied in photocatalysis as well. Pastor-Pérez et al. (2013) investigated its use in the development of heterogeneous polymeric triplet photocatalysts. These photocatalysts were successfully applied in the photolysis of α-diazo β-keto esters under sustainable criteria, demonstrating the utility of 4-OH-BP in photocatalytic applications (Pastor-Pérez et al., 2013).
Environmental Impact
The environmental impact of 4-Hydroxybenzophenone is also a critical area of research. Casquero et al. (2020) studied the impact of 4-OHBP on earthworms, finding that it can affect the reproduction and mortality of these organisms. This research sheds light on the ecological consequences of 4-OHBP, commonly used in sunscreens and other products (Casquero et al., 2020).
Safety And Hazards
Future Directions
The 4-Hydroxybenzophenone Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing substantial growth, driven by several factors including technological advancements, increasing awareness of 4-Hydroxybenzophenone benefits, coupled with growing environmental concerns, and government initiatives promoting sustainability .
properties
IUPAC Name |
(4-hydroxyphenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFYZDNDJHZQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036684 | |
Record name | 4-Hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzophenone | |
CAS RN |
1137-42-4 | |
Record name | 4-Hydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (4-hydroxyphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04R2LWS0MS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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